N,N-Diisopropyltryptamine Oxalate

Catalog No.
S13964197
CAS No.
M.F
C18H26N2O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diisopropyltryptamine Oxalate

Product Name

N,N-Diisopropyltryptamine Oxalate

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

OTBAKMLNZXZOCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O

N,N-Diisopropyltryptamine Oxalate is a synthetic compound classified under the tryptamine family, known for its psychoactive and hallucinogenic properties. With a molecular formula of C18H26N2O4C_{18}H_{26}N_{2}O_{4} and a molecular weight of approximately 334.41 g/mol, this compound exhibits unique auditory effects distinct from other hallucinogens, primarily impacting auditory perception rather than visual. The compound is primarily utilized in research settings to explore its interactions with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in various neurological processes.

  • Oxidation: This reaction can lead to the formation of various oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups on the molecule, commonly using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Substitution reactions can introduce different substituents onto the tryptamine backbone, often employing halogenated reagents such as isopropyl iodide.

The major products formed from these reactions depend on specific conditions and reagents used, resulting in various substituted tryptamines and their oxidized or reduced derivatives.

N,N-Diisopropyltryptamine Oxalate exhibits significant biological activity by interacting with serotonin receptors. Its primary mechanism involves binding to the 5-HT2A receptor, which is implicated in mood regulation, cognition, and perception. Research indicates that this compound may influence neurotransmitter release and neuronal excitability, making it a subject of interest in studies related to mental health and neuropharmacology.

The synthesis of N,N-Diisopropyltryptamine Oxalate typically involves:

  • Starting Material: Tryptamine is reacted with isopropyl iodide in the presence of a tertiary amine.
  • Formation of Intermediate: The reaction produces a crude free base.
  • Acidification: The free base is then acidified with anhydrous hydrogen chloride to yield the hydrochloride salt.

While industrial production methods are not extensively documented, the synthetic routes mentioned can be scaled up for larger applications with appropriate safety measures .

N,N-Diisopropyltryptamine Oxalate has several applications:

  • Scientific Research: It serves as a model compound for studying tryptamines and their derivatives.
  • Neurological Studies: Its unique auditory effects make it valuable for research into auditory processing and potential therapeutic applications for neurological disorders.
  • Psychoactive Research: Due to its hallucinogenic properties, it is used in exploring the effects of psychedelics on human consciousness and brain function.

Studies involving N,N-Diisopropyltryptamine Oxalate focus on its interaction with serotonin receptors. Specifically, it has been investigated for its effects on serotonin uptake transporters and vesicle monoamine transporters in human platelets. These interactions are crucial for understanding the compound's potential therapeutic effects and its role in modulating mood and perception .

N,N-Diisopropyltryptamine Oxalate shares structural similarities with several other tryptamine derivatives. Here are some notable comparisons:

Compound NameUnique Features
N,N-Dimethyltryptamine (DMT)Known for strong visual hallucinations; primarily affects visual perception.
5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT)Similar auditory effects but less potent than N,N-Diisopropyltryptamine Oxalate.
5-Methoxy-N,N-Methylisopropyltryptamine (5-MeO-MiPT)Shares psychoactive properties but has different receptor affinities.

Uniqueness: What distinguishes N,N-Diisopropyltryptamine Oxalate from these compounds is its pronounced effect on auditory perception, making sounds appear lower in pitch compared to other hallucinogens that primarily enhance visual experiences.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

334.18925731 g/mol

Monoisotopic Mass

334.18925731 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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